molecular formula C21H13Cl2N3O4S2 B2412359 [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate CAS No. 338393-83-2

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate

Cat. No. B2412359
CAS RN: 338393-83-2
M. Wt: 506.37
InChI Key: HVFOQKXHAZLWNC-UHFFFAOYSA-N
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Description

“[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the sources I found .

Scientific Research Applications

Antimicrobial and Antituberculosis Agents

Compounds containing the benzothiazole moiety, like the one , have been found to be potent and selective against specific pathogens. For instance, one study describes derivatives of benzimidazole and benzothiazole as displaying significant in vitro microbiological criteria, making them novel anti-Helicobacter pylori agents (Carcanague et al., 2002). Another research highlights the synthesis of 3-heteroarylthioquinoline derivatives, including benzothiazol-2-ylsulfanyl compounds, exhibiting in vitro activity against Mycobacterium tuberculosis (Chitra et al., 2011).

Anticonvulsant Activity

Benzothiazol-2-ylsulfanyl compounds have been synthesized and evaluated for their anticonvulsant activity. A study focusing on benzothiazol-2-yl hydrazones/acetohydrazones demonstrated notable anticonvulsant effects in preclinical models (Kumar et al., 2011).

Agricultural Applications

In agriculture, compounds with a benzothiazole structure have been used for weed control and yield improvement in crops. An example is the use of derivatives such as 3,4-dichloro benzyl carbamate, which have shown efficacy in managing weed populations and enhancing the yield of potatoes (Bhan & Tripathi, 1981).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. Research indicates that certain benzothiazole compounds exhibit selective cytotoxicity against tumor cell lines, highlighting their potential in cancer therapy (Yoshida et al., 2005).

Fungicide Delivery in Nanoparticles

Studies have also explored the use of benzimidazole carbamate derivatives in nanoparticle formulations for agricultural applications. These nanoparticles offer sustained release of fungicides, reduced environmental toxicity, and improved transfer to the site of action (Campos et al., 2015).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O4S2/c22-13-6-7-15(14(23)10-13)24-20(27)30-11-12-5-8-19(17(9-12)26(28)29)32-21-25-16-3-1-2-4-18(16)31-21/h1-10H,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOQKXHAZLWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC(=O)NC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate

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